N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Overview
Description
N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C11H19ClN4O and its molecular weight is 258.75 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride is the coagulation factor Xa (fXa) in the blood coagulation cascade . Factor Xa is a trypsin-like serine protease that plays a crucial role in the conversion of prothrombin to thrombin, the final enzyme in the coagulation cascade responsible for fibrin clot formation .
Mode of Action
N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride: acts as a direct inhibitor of activated factor X (FXa) in the coagulation cascade . It binds to FXa with high affinity and selectivity, inhibiting its activity and thus preventing the conversion of prothrombin to thrombin . This results in a reduction of thrombin generation and an indirect inhibition of platelet aggregation .
Biochemical Pathways
The action of N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride affects the blood coagulation pathway . By inhibiting factor Xa, it disrupts the coagulation cascade, preventing the formation of thrombin and subsequent fibrin clot formation . This leads to a decrease in thrombosis, a condition where blood clots block blood vessels .
Pharmacokinetics
The pharmacokinetic properties of N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride are characterized by good bioavailability, low clearance, and a small volume of distribution . It has a low potential for drug-drug interactions . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The molecular and cellular effects of N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride ’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . This leads to a decrease in thrombosis, thereby reducing the risk of conditions such as deep vein thrombosis (DVT) and pulmonary embolism .
Properties
IUPAC Name |
N,N-diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.ClH/c1-3-15(4-2)11(16)10-8-7-12-6-5-9(8)13-14-10;/h12H,3-7H2,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWQVZYYUPJYAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NNC2=C1CNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220017-83-3 | |
Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, N,N-diethyl-4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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